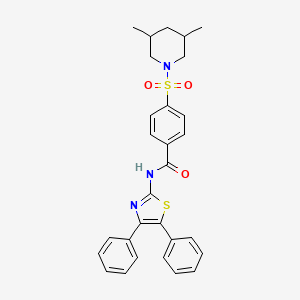![molecular formula C19H18N6O3 B2525559 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034414-48-5](/img/structure/B2525559.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule featuring a triazolopyridine core, which is a structure known for its biological significance. The molecule includes various functional groups such as oxadiazole and phenoxypropanamide, which may contribute to its chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related triazolopyridine compounds has been demonstrated in the literature. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation starting from N-(pyridin-2-yl)benzimidamides . This method provides a metal-free approach to forming the triazolopyridine skeleton, which is a key feature in the compound of interest. Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied, utilizing oxidative N-N bond formation to construct the triazolopyridine core.
Molecular Structure Analysis
The molecular structure of the compound likely includes a triazolopyridine ring system, which is a fused heterocyclic structure that can impact the molecule's electronic and steric properties. The presence of a 3-methyl-1,2,4-oxadiazolyl group suggests additional nitrogen and oxygen atoms in the structure, which could influence the molecule's hydrogen bonding capacity and overall polarity. The phenoxypropanamide moiety could contribute to the molecule's ability to interact with biological targets through pi-stacking or hydrophobic interactions.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, the structural motifs present in the molecule suggest it could undergo various chemical transformations. The triazolopyridine core may participate in electrophilic and nucleophilic substitution reactions, given the presence of nitrogen atoms that can act as electron donors. The oxadiazole and phenoxypropanamide groups could also be sites for chemical modifications, potentially altering the compound's biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic components, such as the triazolopyridine and oxadiazole rings, would contribute to the molecule's stability and electronic distribution. The lipophilicity of the compound could be affected by the phenoxypropanamide group, which may also impact its solubility in organic solvents versus aqueous solutions. The compound's pKa and electrostatic isopotential maps, although not provided, would be important for understanding its behavior in biological systems and its potential as a drug candidate .
Safety And Hazards
Zukünftige Richtungen
Oxadiazoles have been identified as a promising scaffold in medicinal chemistry due to their broad range of biological activities . Future research may focus on developing novel methods for the synthesis of oxadiazoles with diverse functionalities, as well as exploring their potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-12(27-15-6-4-3-5-7-15)18(26)20-11-17-23-22-16-10-14(8-9-25(16)17)19-21-13(2)24-28-19/h3-10,12H,11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSTZJGKYQWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)
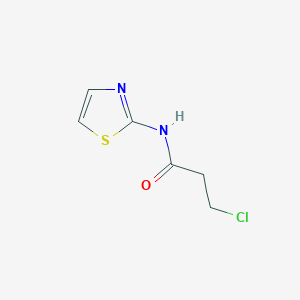
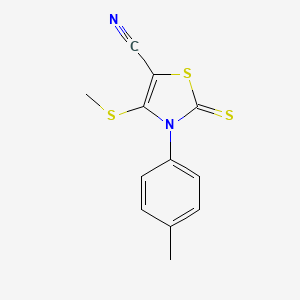
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
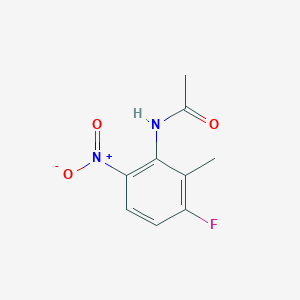
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)
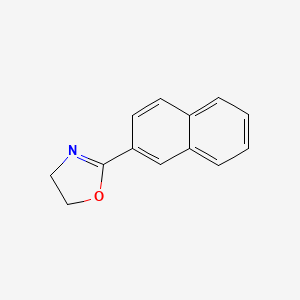

![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)
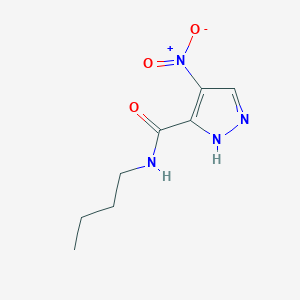
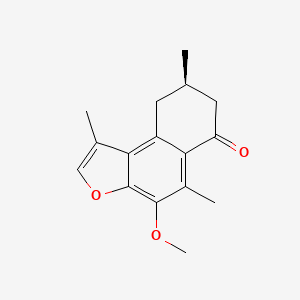
![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)
